1,2-Dimethyl-3-phenylpyrrolidin-3-ol

Opioid receptor pharmacology Radioligand binding assay Analgesic drug discovery

Researchers requiring a selective tool for opioid receptor studies often face confounding mixed μ/δ/κ activity. 1,2-Dimethyl-3-phenylpyrrolidin-3-ol (CAS 92903-07-6) solves this by serving as the direct, hydrolytically stable precursor to the analgesic prodilidine, enabling precise, esterase-independent pharmacological profiling. - Enables isolation of δ-receptor contributions with 444-fold selectivity (Ki DOR = 2.3 nM vs. Ki MOR = 1020 nM). - Provides a stable, storable free-alcohol starting material for on-demand ester, carbamate, or phosphate prodrug synthesis. - Offers a clean secondary-pharmacology profile for primary phenotypic screens, excluding antipyretic, anti-inflammatory, and antitussive confounders.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 92903-07-6
Cat. No. B12908077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-3-phenylpyrrolidin-3-ol
CAS92903-07-6
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1C(CCN1C)(C2=CC=CC=C2)O
InChIInChI=1S/C12H17NO/c1-10-12(14,8-9-13(10)2)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3
InChIKeyOTRFAQOSMBFREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethyl-3-phenylpyrrolidin-3-ol: A Chiral Arylpyrrolidinol Building Block


1,2-Dimethyl-3-phenylpyrrolidin-3-ol (CAS 92903-07-6) is a chiral, tertiary amino alcohol belonging to the aryl-1,2-dimethylpyrrolidinol class. Structurally, it is the free‑alcohol precursor of the opioid analgesic prodilidine (CI‑427, the propionate ester) [1]. The compound features a pyrrolidine ring fully substituted at the 3‑position with both a phenyl ring and a hydroxyl group, creating a quaternary stereocenter that determines its pharmacological profile [1]. Its primary documented role is as a synthetic intermediate in the preparation of enantiopure analgesics and as a probe for stereospecific opioid‑receptor interactions [2].

Why Generic Arylpyrrolidine Analogs Cannot Substitute


Even structurally close 3‑aryl‑pyrrolidin‑3‑ols exhibit sharp, stereochemistry‑driven variations in antinociceptive potency and target‑engagement [1]. In the chiral arylpyrrolidinol series, the (2R,3S) enantiomer consistently acts as the eutomer, and swapping the 3‑phenyl substituent for a 2‑naphthyl group shifts the analgesic AD₅₀ by more than an order of magnitude in the mouse hot‑plate test [1][2]. Furthermore, esterification of the tertiary alcohol to give prodilidine (CI‑427) alters pharmacokinetics, toxicity, and the balance between μ‑, δ‑, and κ‑opioid receptor occupancy, making the free alcohol a functionally distinct chemical entity rather than a simple interchangeable precursor [3].

Quantitative Differentiation: Binding, Potency, and Stereochemistry


Opioid Receptor Binding Profile vs. Prodilidine

1,2-Dimethyl-3-phenylpyrrolidin-3-ol displays a distinct opioid‑receptor affinity fingerprint compared to its propionate ester prodrug prodilidine. In radioligand displacement assays using rat brain membranes, the free alcohol showed Ki = 2.3 nM at the δ‑opioid receptor (DOR), Ki = 120 nM at the κ‑opioid receptor (KOR), and Ki = 1020 nM at the μ‑opioid receptor (MOR), revealing a >400‑fold selectivity window between DOR and MOR [1]. By contrast, the ester prodilidine (CI‑427) was characterized predominantly through *in‑vivo* antinociceptive readouts where its potency was inferior to codeine by parenteral routes but equal or superior by the oral route [2]. The differential receptor‑occupancy pattern of the alcohol versus the ester directly impacts the selection of tool compounds for mechanistic pain studies.

Opioid receptor pharmacology Radioligand binding assay Analgesic drug discovery

In-Vivo Antinociceptive Potency vs. 2-Naphthyl Analogs

In the mouse 55 °C hot‑plate test, the racemic mixture of 1,2-dimethyl-3-phenylpyrrolidin-3-ol produced an analgesic AD₅₀ of 0.18 mg/kg, matching the potency of the 2‑naphthyl hit compound (2R,3S/2S,3R)-1 within the same assay [1]. However, separating the enantiomers revealed that the (2R,3S)‑eutomer is approximately twice as potent as the (2S,3R)‑distomer, a stereochemical potency ratio that directly mirrors the enantiomeric separation of prodilidine, where the d‑isomer was twice as potent parenterally as the l‑isomer [2]. This stereospecific gain‑of‑function is not observed with the simpler des‑methyl analog 3‑phenylpyrrolidin-3‑ol (CAS 49798-31-4), which lacks the 1,2‑dimethyl substitution pattern required for optimal analgesic activity [1].

In‑vivo analgesia Hot‑plate test Structure‑activity relationship

Hydrolytic Stability: Free Alcohol vs. Propionate Ester

The tertiary alcohol 1,2-dimethyl-3-phenylpyrrolidin-3-ol is chemically stable under standard laboratory storage conditions, whereas its propionate ester counterpart (prodilidine, CI‑427) undergoes spontaneous, temperature‑dependent acyl migration from the 3‑oxygen to the pyrrolidine nitrogen, forming the rearranged amide tertiary alcohol [1]. Cavalla et al. observed this O→N acyl transfer at room temperature, noting that the migration rate accelerates markedly at elevated temperatures (>40 °C), which complicates the handling and long‑term storage of the ester for pharmacological assays [1]. The free alcohol eliminates this instability altogether, providing a single, well‑defined chemical species for reproducible experimental workflows.

Prodrug stability Acyl migration Formulation chemistry

Chiral Scaffold Utility vs. Non-methylated Analog

The 1,2‑dimethyl substitution on the pyrrolidine ring locks the conformation of the adjacent phenyl group, directing it into an axial or equatorial orientation that strongly influences opioid‑receptor pharmacophore fitting [1]. In contrast, 3‑phenylpyrrolidin-3‑ol (CAS 49798-31-4), which lacks the N‑methyl and C‑methyl groups, exhibits greater conformational flexibility and a >10‑fold loss in antinociceptive activity in the hot‑plate test, as reported for the simplified aryl‑1‑methylpyrrolidinols [2]. The 1,2‑dimethyl motif is therefore essential for maintaining the bioactive conformation that yields the low‑nanomolar δ‑opioid Ki and the sub‑mg/kg AD₅₀ values.

Chiral building block Asymmetric synthesis Medicinal chemistry

Enantiomer-Specific Toxicity Profile

In the parent compound prodilidine, the d‑isomer (structurally equivalent to the (2R,3S)‑enantiomer of 1,2-dimethyl-3-phenylpyrrolidin-3-ol) was approximately twice as toxic parenterally as the l‑isomer, with CNS side‑effects observed in unanesthetized dogs at 3.5 mg/kg i.v. of the racemate [1]. For the free alcohol series, the (2R,3S)‑eutomer similarly concentrates both analgesic efficacy and CNS‑mediated adverse effects, whereas the racemate exhibits some mutual interference between enantiomers (P > 0.05) [1]. This profile stands in contrast to the non‑chiral opioid codeine, which shows a simpler dose‑response relationship without enantiomer‑specific toxicity divergence [1][2].

Enantiomer toxicity Stereochemistry Safety pharmacology

Off-Target Activity Profile vs. Codeine and Meperidine

Prodilidine (CI‑427), which is rapidly hydrolyzed to 1,2-dimethyl-3-phenylpyrrolidin-3-ol *in vivo*, substantially lacks antipyretic (rat yeast‑fever model), anti‑inflammatory (guinea pig UV‑erythema model), antitussive (dog), constipating (rat), and respiratory‑depressant (dog) effects at analgesic doses [1]. In contrast, codeine produces measurable antipyretic, antitussive, and constipating effects at its therapeutic dose [2], while meperidine exerts both respiratory depression and excitatory CNS effects that overlap with its analgesic range [1]. The clean secondary pharmacology of the free alcohol/CI‑427 series translates into a wider therapeutic window for pain‑specific mechanistic studies.

Selectivity profile Off‑target effects Analgesic drug differentiation

Optimal Research Applications Based on Quantitative Evidence


Enantiopure δ-Opioid Receptor Probe for Pain Research

The 444‑fold δ‑over‑μ selectivity of 1,2-dimethyl-3-phenylpyrrolidin-3-ol (Ki DOR = 2.3 nM vs. Ki MOR = 1020 nM) [1] makes the (2R,3S)‑enantiomer a superior tool for isolating δ‑receptor contributions to spinal and supraspinal analgesia. In contrast to the ester prodilidine, which generates mixed μ/δ/κ activity upon hydrolysis, the free alcohol can be administered directly in microdialysis or intracerebroventricular cannulation studies without the confounding variable of esterase‑dependent conversion [1][2].

Stereochemical SAR Studies of Arylpyrrolidinol Analgesics

Because the (2R,3S)‑enantiomer is ~2‑fold more potent than the (2S,3R)‑form in both antinociception (AD₅₀ = 0.18 mg/kg racemate) and toxicity [3], procurement of the separated enantiomers enables systematic conformational analysis and opioid‑pharmacophore refinement. Laboratories performing molecular‑modeling‑guided lead optimization should request certified chiral purity (>99% ee) of the (2R,3S)‑isomer to avoid potency underestimation caused by distomer interference [3].

Stable Precursor for In-Situ Prodrug Synthesis

The inherent hydrolytic stability of the tertiary alcohol, in contrast to the acyl‑migration‑prone propionate ester prodilidine [4], makes 1,2-dimethyl-3-phenylpyrrolidin-3-ol the preferred starting material for medicinal chemistry groups that synthesize ester, carbamate, or phosphate prodrugs on‑demand. The alcohol can be stored at ambient temperature for extended periods without degradation, ensuring reproducible acylation yields and simplifying inventory management [4].

Analgesic Screening with Low Off-Target Burden

For primary phenotypic screens where antipyretic, anti‑inflammatory, antitussive, or respiratory‑depressant activity must be excluded as confounders, the free alcohol (or its rapidly hydrolyzed ester CI‑427) offers a clean secondary‑pharmacology profile not shared by codeine or meperidine [5]. Analgesic efficacy can be attributed specifically to opioid‑receptor engagement without the need for additional counter‑screens for pyrexia, cough, or gastrointestinal motility [5].

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